L-Alaninamide, L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
Overview
Description
“L-Alaninamide, L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-” is a chemical compound with the CAS Number 1104011-59-7 . It is also known as N-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it involves multiple functional groups including an amide group from L-alanine, an amino group from L-lysine, and a coumarin derivative . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 284–286 °C . Its infrared (IR) spectrum has maxima at 3,418; 3,182; 3,100; 2,906; 2,853; 1,725; 1,681; 1,623; 1,527; 1,489; 1,393; 1,300 and 1,144 cm-1 .Scientific Research Applications
Antitumor Applications
- L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, including L-Alaninamide, L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, have been developed to address formulation and bioavailability issues for parenteral administration in cancer treatment. These prodrugs show good water solubility, stability, and in vivo degradation to free base, with the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole selected for phase 1 clinical evaluation (Hutchinson et al., 2002).
Enzyme Activity Studies
- Studies involving aminoacyl-l-lysinamides, including L-alanyl variants, have been conducted to demonstrate their susceptibility to hydrolysis by trypsin. This research helps understand how the side chain of the N-terminal amino acid residue influences the rate of substrate hydrolysis by proteolytic enzymes (Izumiya et al., 1960).
Molecular Dynamics Studies
- Proton NMR relaxation studies of solid L-alaninamide have been performed to understand its molecular dynamics. The study reveals the rotational motions of both methyl and amino groups and how these motions contribute to spin-lattice relaxation, providing insights into the physical properties of L-alaninamide at different temperatures (Wang et al., 1997).
Radiolabeling in Medical Imaging
- A study on the anaerobic labeling of DOTA-conjugated nonpeptide vitronectin receptor antagonists, which includes compounds with L-alaninamide structures, has been conducted. This research is significant for developing radiolabeled compounds used in medical imaging, particularly sensitive to radiolytic degradation (Liu et al., 2003).
Structural and Conformational Studies
- Research on N-acetylglycyl-L-alaninamide and N-acetyl-L-alanyl-L-alaninamide has provided valuable information on their main conformations and intermolecular hydrogen bonding. This is crucial for understanding the structural and conformational properties of these compounds (Puliti & Mattia, 1995).
properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25)/t12-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIXTDYXKGFYLC-WFASDCNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912511 | |
Record name | 2,6-Diamino-N-{1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}hexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alaninamide, L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
CAS RN |
94149-28-7, 99750-50-2 | |
Record name | 7-Lysylalanyl-4-methylcoumarinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094149287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-N-{1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]propan-2-yl}hexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80912511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94149-28-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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